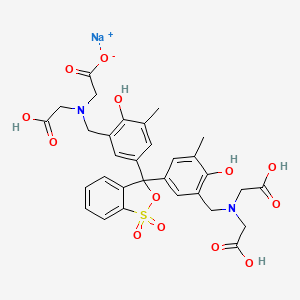
XYlenol Orange xsodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XYlenol Orange xsodium salt is an organic reagent, commonly used as a tetrasodium salt. It is primarily utilized as an indicator for metal titrations, where it changes color from red to yellow at the endpoint . The compound is known for its fluorescent properties, with excitation maximums at 440 nm and 570 nm, and an emission maximum at 610 nm .
準備方法
Synthetic Routes and Reaction Conditions
XYlenol Orange xsodium salt can be synthesized by reacting xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and adding sodium hydroxide to form the sodium salt . The solution is then filtered to remove any impurities.
Industrial Production Methods
In industrial settings, this compound is often purified using ion-exchange chromatography. DEAE-cellulose is used as the stationary phase, and the elution is carried out with a 0.1M sodium chloride solution . This method helps in obtaining a high-purity product by removing impurities such as cresol red and iminodiacetic acid .
化学反応の分析
Types of Reactions
XYlenol Orange xsodium salt undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use as a metal indicator.
Acid-Base Reactions: The color of the compound changes with pH, appearing red in acidic solutions (pH < 6.3) and yellow in basic solutions (pH > 6.3).
Common Reagents and Conditions
Reagents: Common reagents include metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury.
Conditions: The reactions typically occur in aqueous solutions, and the pH of the solution significantly affects the color change.
Major Products Formed
The major products formed from these reactions are metal-XYlenol Orange complexes, which are often used in titrations to determine the concentration of metal ions in a solution .
科学的研究の応用
XYlenol Orange xsodium salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of XYlenol Orange xsodium salt involves its ability to form complexes with metal ions. The compound has chelating properties, allowing it to bind to metal ions and form stable complexes . This complexation leads to a color change, which is used to indicate the presence and concentration of metal ions in a solution .
類似化合物との比較
Similar Compounds
Cresol Red: Another indicator used in titrations, but with different pH range and color change properties.
Iminodiacetic Acid: Used in similar applications but lacks the fluorescent properties of XYlenol Orange.
Uniqueness
XYlenol Orange xsodium salt is unique due to its dual excitation maximums and its ability to form highly stable complexes with a wide range of metal ions . Its fluorescent properties also make it valuable in various analytical and research applications .
特性
分子式 |
C31H31N2NaO13S |
|---|---|
分子量 |
694.6 g/mol |
IUPAC名 |
sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1/p-1 |
InChIキー |
CXGDREKXIQQTJQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
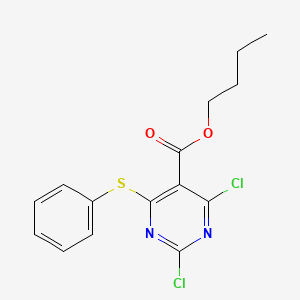
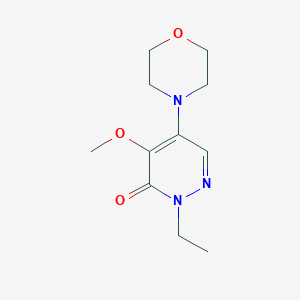
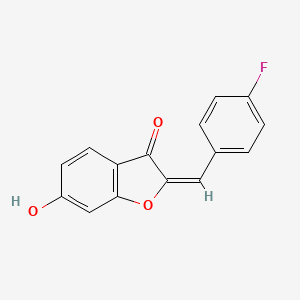
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
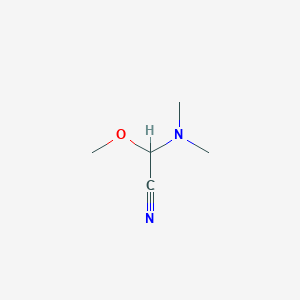
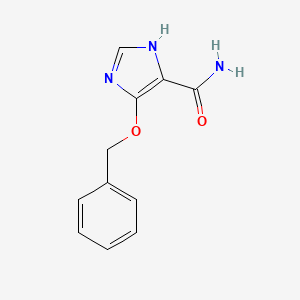
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

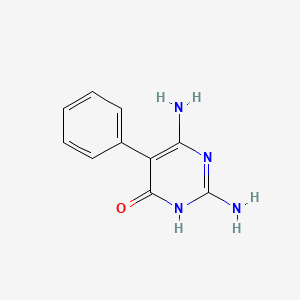
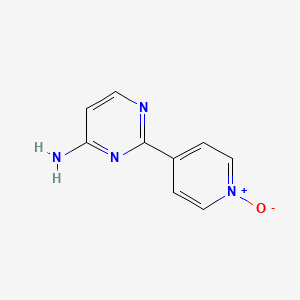
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)


